molecular formula C9H13BrN2O3S2 B14914299 2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide

2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide

Cat. No.: B14914299
M. Wt: 341.2 g/mol
InChI Key: ABRLTZPHTBUAIX-UHFFFAOYSA-N
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Description

2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide is a sulfonamide-containing acetamide derivative characterized by a 5-bromo-substituted thiophene ring linked via a sulfonamido group to an N-isopropylacetamide backbone. The isopropyl group on the acetamide moiety likely increases lipophilicity, improving membrane permeability compared to bulkier aryl substituents.

Properties

Molecular Formula

C9H13BrN2O3S2

Molecular Weight

341.2 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)sulfonylamino]-N-propan-2-ylacetamide

InChI

InChI=1S/C9H13BrN2O3S2/c1-6(2)12-8(13)5-11-17(14,15)9-4-3-7(10)16-9/h3-4,6,11H,5H2,1-2H3,(H,12,13)

InChI Key

ABRLTZPHTBUAIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNS(=O)(=O)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Features and Substituent Analysis

The compound’s key structural elements include:

  • Thiophene ring : Electron-rich aromatic system with a bromine substituent.
  • Sulfonamido linker : Provides hydrogen-bonding capability and rigidity.
  • N-isopropylacetamide : Enhances lipophilicity and metabolic stability.

Comparisons with analogs (Table 1) highlight how variations in these features influence properties:

Compound Name Core Structure Substituents/Modifications Key Properties/Effects
2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide Thiophene-sulfonamidoacetamide 5-Bromo, N-isopropyl High lipophilicity; potential enzyme inhibition
N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide Phenyl-sulfonamidoacetamide 2-Nitro, 2-methoxyphenyl Electron-withdrawing nitro group; reduced solubility vs. bromo
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide Oxadiazole-acetamide Chlorophenyl, oxadiazole, N-isopropyl Oxadiazole enhances stability; chloro reduces halogen bonding vs. bromo
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine-sulfonamide Bromopyrimidine, morpholine, trimethylbenzene Pyrimidine’s planar structure may enhance DNA/RNA targeting

Electronic and Steric Effects

  • Bromine vs. Chlorine/Nitro Groups : Bromine’s larger atomic radius and polarizability enhance halogen bonding and van der Waals interactions compared to chlorine or nitro groups . This may improve binding affinity in biological targets.
  • Thiophene vs. Pyrimidine/Oxadiazole : Thiophene’s electron-rich nature facilitates π-π stacking, whereas pyrimidine (in ) offers hydrogen-bonding sites, and oxadiazole (in ) improves metabolic stability .

Physicochemical and Bioactivity Trends

  • Lipophilicity : The N-isopropyl group in the target compound increases logP compared to methoxyphenyl or nitro-substituted analogs, favoring blood-brain barrier penetration .
  • Solubility : Sulfonamides with polar substituents (e.g., methoxy in ) exhibit higher aqueous solubility, whereas bromine and isopropyl groups reduce it .
  • Bioactivity: Brominated thiophene derivatives often show superior enzyme inhibition (e.g., kinase or protease targets) compared to chlorinated or non-halogenated analogs due to enhanced electrophilicity .

Implications of Structural Similarities in Research

The lumping strategy () suggests that compounds with shared structural motifs, such as sulfonamidoacetamide cores, may undergo similar reaction pathways or degradation processes . For example:

  • Bromine’s higher molecular weight may slow environmental degradation compared to chlorine .
  • Thiophene-containing sulfonamides could be grouped with pyrimidine analogs in computational models to predict metabolic outcomes .

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